2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol is a naturally occurring compound found in the heartwood of the Lapacho tree (Tabebuia avellanedae). It belongs to the class of naphthoquinones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol typically involves the reduction of lapachol, another naphthoquinone derivative. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the extraction of lapachol from the heartwood of the Lapacho tree, followed by its chemical reduction. The extraction process involves solvent extraction using organic solvents like ethanol or methanol. The extracted lapachol is then subjected to reduction using industrial-scale reducing agents and reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to lapachol or other quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of dihydronaphthoquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Lapachol and other quinone derivatives.
Reduction: Dihydronaphthoquinones.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive naphthoquinones.
Biology: Exhibits antimicrobial properties against a range of bacteria and fungi.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Used in the development of natural dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol involves its interaction with cellular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol can be compared with other naphthoquinones such as lapachol, lawsone, and juglone. While all these compounds share a similar naphthoquinone structure, this compound is unique due to its specific reduction state and distinct biological activities. For instance:
Lapachol: Known for its anticancer and antimalarial properties.
Lawsone: Commonly used in henna for its dyeing properties and exhibits antimicrobial activity.
Juglone: Found in walnut trees and known for its herbicidal and antimicrobial properties.
This compound stands out due to its balanced profile of anti-inflammatory, antimicrobial, and anticancer activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromen-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2)8-7-10-9-13(16)11-5-3-4-6-12(11)14(10)17-15/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGHLCYGVGWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.